h-Lys(z)-obzl

Catalog No.
S12561600
CAS No.
M.F
C21H26N2O4
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
h-Lys(z)-obzl

Product Name

h-Lys(z)-obzl

IUPAC Name

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)

InChI Key

BLQSAXJSJHUEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N

H-Lys(Z)-obzl, also known as H-Lysine(Z)-O-benzyl, is a derivative of the amino acid lysine. This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a benzyl (obzl) protecting group, which are often used in peptide synthesis to protect the amino group of lysine. The chemical formula for H-Lys(Z)-obzl is C21H27ClN2O4, with a molecular weight of 406.90 g/mol . As a hydrochloride salt, it is commonly encountered in its HCl form, facilitating its solubility in aqueous solutions.

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: It can react with other amino acids to form dipeptides or longer peptides through standard coupling reactions, often using activating agents such as carbodiimides.
  • Deprotection Reactions: The Z and benzyl groups can be removed under specific conditions (e.g., hydrogenation or treatment with strong acids), allowing the free amino group of lysine to participate in further reactions.
  • Acid-Base Reactions: As a hydrochloride salt, it exhibits acidic properties and can participate in acid-base reactions.

The synthesis of H-Lys(Z)-obzl typically involves several steps:

  • Protection of Lysine: The amino group of lysine is protected using the benzyloxycarbonyl (Z) group to prevent unwanted reactions during peptide synthesis.
  • Benzyl Group Introduction: The benzyl protecting group is introduced to the hydroxyl group, yielding H-Lys(Z)-obzl.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications.

H-Lys(Z)-obzl is primarily utilized in:

  • Peptide Synthesis: As a protected form of lysine, it serves as a key building block in the synthesis of peptides and proteins.
  • Research: It is used in biochemical research to study protein interactions and modifications.
  • Pharmaceutical Development: Compounds derived from H-Lys(Z)-obzl may have therapeutic potential, particularly in drug design targeting specific biological pathways.

H-Lys(Z)-obzl shares similarities with several other compounds in the realm of amino acid derivatives. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
H-Lys(Z)-OHSimilar backboneUnprotected hydroxyl group
N6-Carbobenzyloxy-L-lysineSimilar structureLacks hydrochloride form
Boc-LysineDifferent protecting groupUses tert-butoxycarbonyl instead of benzyloxycarbonyl
Fmoc-LysineDifferent protecting groupUses fluorenylmethyloxycarbonyl for protection

H-Lys(Z)-obzl is unique due to its specific combination of protecting groups that allow for selective reactions during peptide synthesis while maintaining stability under various conditions.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

370.18925731 g/mol

Monoisotopic Mass

370.18925731 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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